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An In-depth Technical Guide on its Discovery, History, and Function

Introduction

The Fas receptor (FasR, CD95, APO-1), a member of the tumor necrosis factor receptor
(TNFR) superfamily, is a key mediator of the extrinsic apoptosis pathway, a fundamental
process in tissue homeostasis, immune regulation, and elimination of cancerous cells.[1][2][3]
Upon binding to its cognate ligand, Fas ligand (FasL), the Fas receptor trimerizes, initiating a
signaling cascade that culminates in programmed cell death.[2][3] This process is orchestrated
through the formation of the Death-Inducing Signaling Complex (DISC), which includes the
adaptor protein Fas-associated death domain (FADD) and procaspase-8.[3] While the core
components of the DISC have been extensively studied, a crucial regulatory element lies at the
very end of the Fas protein: the C-terminal tripeptide.

This technical guide provides a comprehensive overview of the discovery, history, and
functional significance of the Fas C-terminal tripeptide. It is intended for researchers,
scientists, and drug development professionals seeking a detailed understanding of this critical
regulatory motif and its therapeutic potential.

Discovery and History: Unraveling the Role of the C-
Terminus
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The journey to understanding the regulatory role of the Fas C-terminus began with the
identification of proteins that interact with the intracellular domain of the Fas receptor. A timeline
of key discoveries is presented below:

e 1995: The Identification of FAP-1 In a seminal study published in Science, Sato et al.
identified a novel protein tyrosine phosphatase, named Fas-associated phosphatase-1 (FAP-
1), that interacts with the cytosolic domain of the Fas receptor.[1] Their research
demonstrated that the C-terminal 15 amino acids of Fas were both necessary and sufficient
for this interaction.[1] Crucially, they observed that higher expression of FAP-1 correlated
with resistance to Fas-mediated apoptosis, suggesting an inhibitory role for this newly
discovered protein.[1]

e 1997: Pinpointing the SLV Motif Building upon the initial discovery, Yanagisawa et al.
published a paper in the Journal of Biological Chemistry that precisely mapped the minimal
region of the Fas C-terminus required for FAP-1 binding.[4] Using in vitro inhibition assays
with synthetic peptides and yeast two-hybrid screening, they determined that the terminal
three amino acids of human Fas, Serine-Leucine-Valine (SLV), were the critical and sufficient
motif for interaction with the third PDZ (PSD-95/Dlg/Z0-1) domain of FAP-1.[4] This study
was pivotal in establishing the concept of the Fas C-terminal tripeptide as a key regulatory
element.

e 1999 and beyond: Therapeutic Targeting and Structural Insights Subsequent research
focused on the therapeutic potential of targeting the Fas/FAP-1 interaction. A 1999 study in
the Journal of Medicinal Chemistry explored structural modifications of the Ac-Ser-Leu-Val-
OH tripeptide to enhance its inhibitory activity against Fas/FAP-1 binding, laying the
groundwork for the development of small molecule inhibitors.[5] Further studies have
continued to elucidate the structural basis of the peptide-PDZ domain interaction and the role
of FAP-1 in regulating Fas trafficking and cell surface expression.[6]

Molecular Interactions and Sighaling Pathways

The Fas C-terminal tripeptide, SLV, functions as a docking site for the PDZ domain of FAP-1.
[2][4] This interaction is a classic example of PDZ domain-mediated protein-protein recognition,
where the PDZ domain of one protein specifically binds to a short C-terminal motif of its target.

[7]
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The Fas Apoptotic Signaling Pathway

The canonical Fas-mediated apoptotic pathway is initiated by the binding of FasL to the Fas
receptor, leading to receptor trimerization. This conformational change allows the intracellular
death domains (DD) of the Fas receptors to recruit the adaptor protein FADD. FADD, in turn,
recruits procaspase-8 through its death effector domain (DED), forming the DISC. Within the
DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-activation.
Active caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the
execution of apoptosis.
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Diagram 1: Fas-Mediated Apoptotic Signaling Pathway.
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Inhibitory Role of FAP-1

FAP-1 acts as a negative regulator of this pathway by binding to the C-terminal SLV tripeptide
of Fas.[2][3] This interaction sterically hinders the recruitment of FADD to the Fas death
domain, thereby preventing the formation of a functional DISC.[3] Consequently, the apoptotic

signal is attenuated.
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Diagram 2: Inhibitory Action of FAP-1 on Fas Signaling.

Quantitative Data

The interaction between the Fas C-terminal tripeptide and FAP-1 has been quantified,
primarily through in vitro inhibition assays. While a specific dissociation constant (Kd) is not
readily available in the public literature, the inhibitory potency of the acetylated tripeptide (Ac-
SLV-OH) provides valuable insight.
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. % Inhibition of
Compound Concentration o Reference
Fas/FAP-1 Binding

Fas C-Terminal
Tripeptide (Ac-SLV- 30 uM 31.1% [8]
OH)

Fas C-Terminal
Tripeptide (Ac-SLV- 50 uM 44.3% [8]
OH)

Fas C-Terminal
Tripeptide (Ac-SLV- 100 uM 87.6% [8]
OH)

Fas C-Terminal
Tripeptide (Ac-SLV- 1mM 100.7% [8]
OH)

Table 1: Inhibitory Potency of Fas C-Terminal Tripeptide on Fas/FAP-1 Binding.

Further studies have explored structural modifications of this tripeptide to enhance its inhibitory
activity, with some analogs demonstrating significantly improved potency.[5]

Experimental Protocols

The study of the Fas C-terminal tripeptide and its interaction with FAP-1 relies on several key
experimental techniques. Detailed methodologies for two fundamental assays are provided
below.

Co-Immunoprecipitation (Co-IP) of Fas and FAP-1

This protocol is designed to demonstrate the in vivo or in situ interaction between the Fas
receptor and FAP-1.

1. Cell Lysis:

o Culture cells expressing both Fas and FAP-1 to approximately 80-90% confluency.
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Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

Lyse the cells by adding ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NacCl,
1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

. Immunoprecipitation:

Determine the protein concentration of the clarified lysate using a standard protein assay
(e.g., BCA assay).

Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C
on a rotator.

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

Add the primary antibody (e.g., anti-Fas antibody) to the pre-cleared lysate and incubate for
2-4 hours or overnight at 4°C on a rotator.

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2
hours at 4°C on a rotator to capture the immune complexes.

. Washing and Elution:
Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold IP Lysis Buffer. With each wash, resuspend the
beads and then pellet them.

After the final wash, carefully remove all supernatant.

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling
for 5-10 minutes.
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. Western Blot Analysis:
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with a primary antibody against FAP-1 to detect the co-
immunoprecipitated protein.

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate
for detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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